molecular formula C12H9NOS B12639529 4-(3-Methoxythiophen-2-yl)benzonitrile CAS No. 919792-37-3

4-(3-Methoxythiophen-2-yl)benzonitrile

Katalognummer: B12639529
CAS-Nummer: 919792-37-3
Molekulargewicht: 215.27 g/mol
InChI-Schlüssel: YMBPMJYFBGPZCN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(3-Methoxythiophen-2-yl)benzonitrile is an organic compound that features a benzonitrile group attached to a methoxythiophene moiety

Vorbereitungsmethoden

The synthesis of 4-(3-Methoxythiophen-2-yl)benzonitrile typically involves the reaction of 3-methoxythiophene with a suitable benzonitrile derivative. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where 3-methoxythiophene is reacted with 4-bromobenzonitrile in the presence of a palladium catalyst and a base . The reaction conditions often involve heating the mixture to a specific temperature, typically around 100°C, for several hours to achieve the desired product.

Analyse Chemischer Reaktionen

4-(3-Methoxythiophen-2-yl)benzonitrile can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents like bromine for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wirkmechanismus

The mechanism of action of 4-(3-Methoxythiophen-2-yl)benzonitrile depends on its application. In the context of materials science, its electrochemical properties allow it to participate in redox reactions, making it useful in electrochromic devices. In pharmaceuticals, the compound can interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The exact pathways involved vary depending on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

4-(3-Methoxythiophen-2-yl)benzonitrile can be compared to other thiophene derivatives, such as:

The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct electronic and chemical properties that are advantageous for certain applications.

Eigenschaften

CAS-Nummer

919792-37-3

Molekularformel

C12H9NOS

Molekulargewicht

215.27 g/mol

IUPAC-Name

4-(3-methoxythiophen-2-yl)benzonitrile

InChI

InChI=1S/C12H9NOS/c1-14-11-6-7-15-12(11)10-4-2-9(8-13)3-5-10/h2-7H,1H3

InChI-Schlüssel

YMBPMJYFBGPZCN-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(SC=C1)C2=CC=C(C=C2)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.